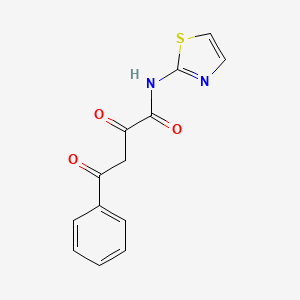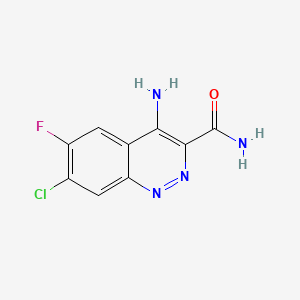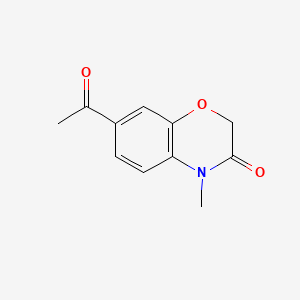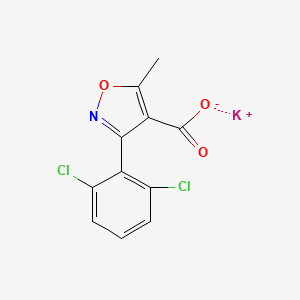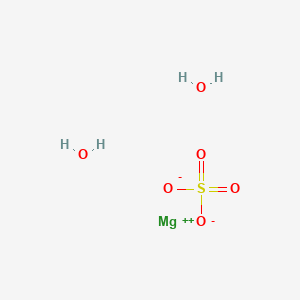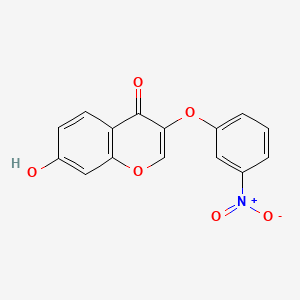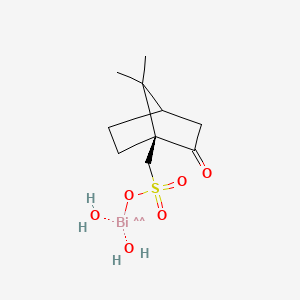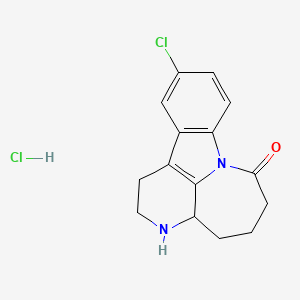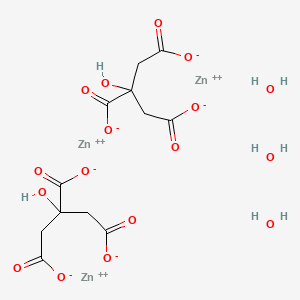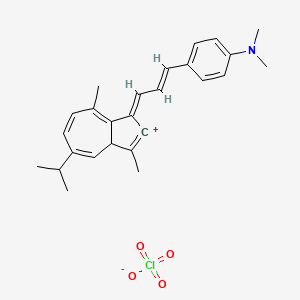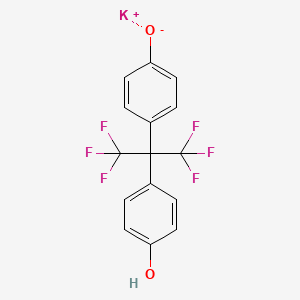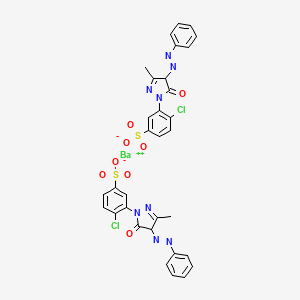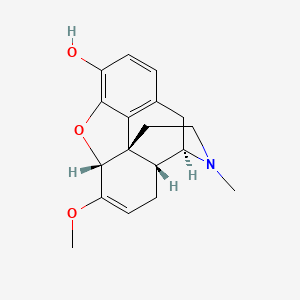
8,14beta-Dihydrooripavine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8,14beta-Dihydrooripavine involves several steps, typically starting from morphinan derivatives. . Reaction conditions often involve the use of specific reagents such as methanol and epoxidizing agents under controlled temperatures and pressures. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for yield and purity.
Chemical Reactions Analysis
8,14beta-Dihydrooripavine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields . Major products formed from these reactions depend on the specific conditions and reagents used but can include various morphinan derivatives with altered functional groups.
Scientific Research Applications
8,14beta-Dihydrooripavine has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and as an analgesic.
Mechanism of Action
The mechanism of action of 8,14beta-Dihydrooripavine involves its interaction with specific molecular targets, such as opioid receptors. It binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades that result in analgesic effects .
Comparison with Similar Compounds
8,14beta-Dihydrooripavine can be compared with other morphinan derivatives, such as:
Morphine: A well-known analgesic with a similar core structure but different functional groups.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Hydromorphone: A potent opioid analgesic with a structure closely related to this compound.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to these similar compounds .
Properties
CAS No. |
873087-79-7 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3,5-6,11-12,17,20H,4,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1 |
InChI Key |
PYHUTVLBVLHMJQ-CMKMFDCUSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=CC4)OC |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=CC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


